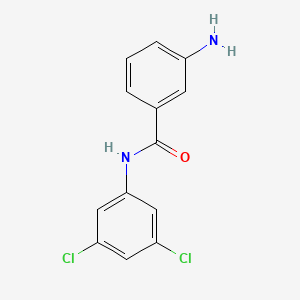

3-Amino-N-(3,5-dichlorophenyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Amino-N-(3,5-dichlorophenyl)benzamide is a biochemical used for proteomics research . It has a molecular formula of C13H10Cl2N2O and a molecular weight of 281.14 .

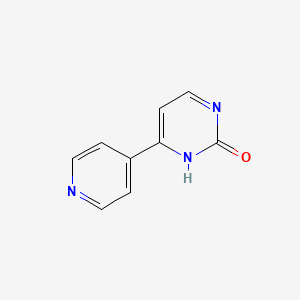

Molecular Structure Analysis

The molecular structure of 3-Amino-N-(3,5-dichlorophenyl)benzamide consists of a benzamide core with a 3,5-dichlorophenyl group attached to the nitrogen atom .Chemical Reactions Analysis

A series of 3,5-dichlorobenzamide compounds were synthesized from reactions of arylamine compounds with 3,5-dichlorobenzoyl chloride . The reactions were carried out in N,N′-dimethylformamide solution at 60 °C, affording a series of dichlorobenzamide derivatives in good yields .Physical And Chemical Properties Analysis

The molecular formula of 3-Amino-N-(3,5-dichlorophenyl)benzamide is C13H10Cl2N2O, and it has a molecular weight of 281.14 . More specific physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen

Synthesis of Dichlorobenzamide Derivatives

3-Amino-N-(3,5-dichlorophenyl)benzamide can be used in the synthesis of a series of dichlorobenzamide derivatives . These new compounds and accompanying intermediates were characterized and confirmed by nuclear magnetic resonance and infrared spectroscopy .

Crystal Structure Analysis

The compound plays a crucial role in the field of crystallography. The structures of certain compounds were established by X-ray crystallography .

Antioxidant Activity

Some benzamide compounds, which can be synthesized from 3-Amino-N-(3,5-dichlorophenyl)benzamide, have shown effective total antioxidant, free radical scavenging, and metal chelating activity .

Antibacterial Activity

The benzamide compounds synthesized from 3-Amino-N-(3,5-dichlorophenyl)benzamide have been tested for their in vitro growth inhibitory activity against different bacteria .

Cytotoxic Activity

Investigations of the cytotoxic activity against MDA-MB-231, A549, and MIA PaCa-2 indicated that certain compounds have significant IC 50 values .

Drug Discovery

Amide compounds, including those derived from 3-Amino-N-(3,5-dichlorophenyl)benzamide, have been used in drug discovery .

Wirkmechanismus

While the specific mechanism of action for 3-Amino-N-(3,5-dichlorophenyl)benzamide is not mentioned in the search results, it’s worth noting that 3-Aminobenzamide, a similar compound, is an inhibitor of poly ADP ribose polymerase (PARP), an enzyme responsible for DNA repair, transcription control, and programmed cell death .

Safety and Hazards

While specific safety and hazard information for 3-Amino-N-(3,5-dichlorophenyl)benzamide was not found, it’s important to handle all chemicals with appropriate safety measures. This includes using personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, or clothing .

Eigenschaften

IUPAC Name |

3-amino-N-(3,5-dichlorophenyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2N2O/c14-9-5-10(15)7-12(6-9)17-13(18)8-2-1-3-11(16)4-8/h1-7H,16H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBCOHEVMVROZHW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C(=O)NC2=CC(=CC(=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(Aminomethyl)phenyl]-N-benzyl-N-methylamine](/img/structure/B1322817.png)

![6-(4-Fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid](/img/structure/B1322818.png)